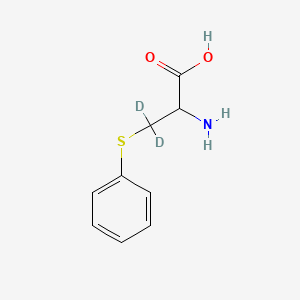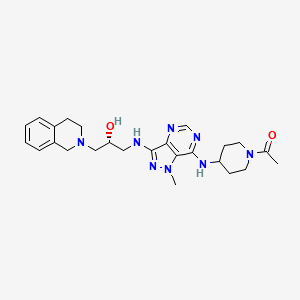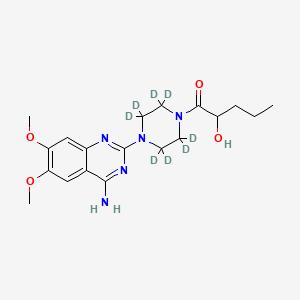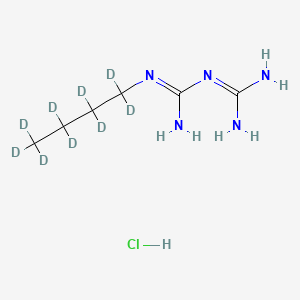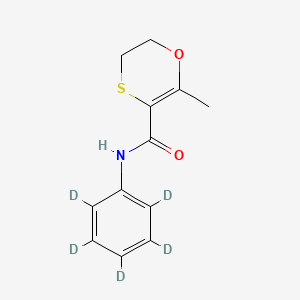
Carboxin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxin-d5 is a deuterated form of Carboxin, a systemic fungicide widely used in agriculture to protect crops from fungal diseases. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and environmental fate.
Métodos De Preparación
The synthesis of Carboxin-d5 involves several steps, starting with the reaction of acetoacetanilide with bis(2-hydroxyethyl) disulfide in a sodium hydroxide solution. This reaction forms an intermediate, which is then cyclized and dehydrated under acidic conditions to produce the ethyl ester of the 1,4-oxathiine heterocycle. The final step involves converting this ester into an amide with aniline using standard conditions via the carboxylic acid and acid chloride . Industrial production methods typically involve optimizing these steps to achieve high yields and purity.
Análisis De Reacciones Químicas
Carboxin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common reagents for this reaction include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and thioethers. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the oxathiine ring is opened and substituted with different nucleophiles. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Carboxin-d5 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving the metabolic pathways of Carboxin and its derivatives.
Biology: this compound is used to study the effects of Carboxin on various biological systems, including its impact on fungal growth and development.
Medicine: Research involving this compound helps in understanding the potential therapeutic applications of Carboxin and its derivatives.
Mecanismo De Acción
Carboxin-d5 exerts its effects by inhibiting the mitochondrial complex II enzyme, also known as succinate dehydrogenase. This inhibition disrupts the electron transfer process in the respiratory chain, leading to a reduction in ATP production and subsequent fungal cell death. The molecular targets involved include the quinone reduction site of the enzyme complex, preventing ubiquinone from binding and functioning properly .
Comparación Con Compuestos Similares
Carboxin-d5 is unique compared to other similar compounds due to its deuterium labeling, which makes it particularly useful in research applications. Similar compounds include:
Oxycarboxin: Another systemic fungicide with a similar mode of action but different chemical structure.
Strobilurins: These compounds also inhibit mitochondrial respiration but target a different complex (complex III) in the electron transport chain.
This compound’s uniqueness lies in its ability to provide detailed insights into the metabolic and environmental fate of Carboxin, making it an invaluable tool in scientific research.
Propiedades
Fórmula molecular |
C12H13NO2S |
|---|---|
Peso molecular |
240.33 g/mol |
Nombre IUPAC |
6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C12H13NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14)/i2D,3D,4D,5D,6D |
Clave InChI |
GYSSRZJIHXQEHQ-VIQYUKPQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C2=C(OCCS2)C)[2H])[2H] |
SMILES canónico |
CC1=C(SCCO1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


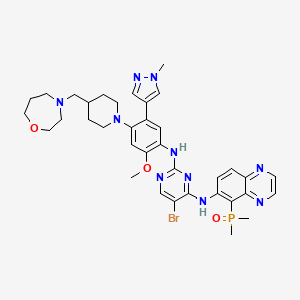
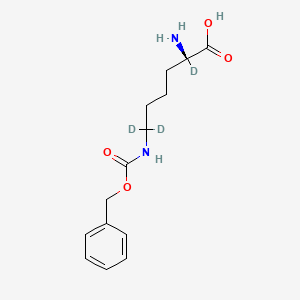



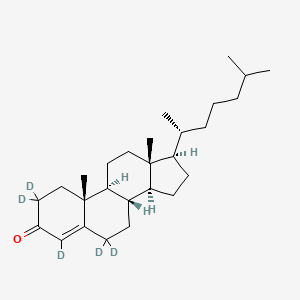
![[Glu4]-Oxytocin](/img/structure/B12413330.png)
